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Compound Name:
2-Chloro-N6-(2-

hydroxyethyl)adenosine

Cat. No.: B13909241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of N6-(2-

hydroxyethyl)adenosine (HEA), a naturally occurring adenosine derivative found in Cordyceps

cicadae. Due to the limited availability of data on 2-Chloro-N6-(2-hydroxyethyl)adenosine,

this document focuses on the extensively studied HEA, comparing its performance with

endogenous adenosine and other synthetic adenosine receptor agonists. The experimental

data presented herein is derived from various preclinical in vivo models, offering insights into

the therapeutic potential of HEA.

Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the key quantitative data from in vivo studies investigating the

effects of N6-(2-hydroxyethyl)adenosine in various disease models.

Table 1: Anti-Renal Fibrosis Effects of HEA in a Unilateral Ureteral Obstruction (UUO) Mouse

Model
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Parameter
Sham
Group

UUO +
Vehicle

UUO + HEA
(2.5 mg/kg)

UUO + HEA
(5 mg/kg)

UUO + HEA
(7.5 mg/kg)

Kidney

Weight (mg)

263.33 ±

65.71

763.33 ±

125.32
- -

351.66 ±

92.43

Tubular Injury

Score
0.42 ± 0.34 3.67 ± 0.47 - - 1.75 ± 0.80

TNF-α

(pg/mg)
39.28 ± 15.23 604.4 ± 38.34 - -

176.81 ±

38.04

IL-6 (pg/mg) 12.54 ± 2.81 57.61 ± 9.36 - - 17.22 ± 3.51

IL-1β (pg/mg) 18.24 ± 7.99
445.66 ±

98.70
- -

56.33 ±

16.18**

IL-10 (pg/mg) - - Increased Increased Increased

*Data presented as mean ± SEM. **p < 0.01 vs. UUO + Vehicle. Data sourced from Zheng et

al., 2018.[1][2]

Table 2: Anti-Tumor Effects of HEA in a Gastric Carcinoma (SGC-7901) Xenograft Nude Mouse

Model

Treatment Group
Tumor Volume
(mm³) at Day 19

Tumor Weight (g) at
Day 19

Inhibition Rate (%)

Vehicle ~1200 ~1.2 -

HEA (75 mg/kg) ~550 ~0.55 54.66

HEA (100 mg/kg) ~400 ~0.4 64.90

5-FU (Positive

Control)
~550 ~0.55 -

*Data are approximate values derived from graphical representations in Meng et al., 2020.[3]

Table 3: Anti-Diabetic and Nephroprotective Effects of HEA in Alloxan-Induced Diabetic Rats
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Parameter Control Diabetic
Diabetic + HEA
(20 mg/kg)

Diabetic + HEA
(40 mg/kg)

Blood Glucose Reduced Reduced

Superoxide

Dismutase

(SOD)

Increased Increased

Catalase (CAT) Increased Increased

Glutathione

(GSH)
Increased Increased

Malondialdehyde

(MDA)
Reduced Reduced

*This table indicates the qualitative effects observed. Quantitative data was not available in the

cited summary.[4]

Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Unilateral Ureteral Obstruction (UUO) Model for Renal
Fibrosis

Animal Model: Male C57BL/6 mice (20-25 g) are used.[1][2]

Surgical Procedure: Mice are anesthetized, and the left ureter is ligated at two points with

silk sutures. Sham-operated mice undergo the same procedure without ureteral ligation.[1][2]

Treatment: HEA (2.5, 5, or 7.5 mg/kg) or vehicle is administered via intraperitoneal injection

24 hours before the UUO surgery and continued daily for 14 days.[1][2]

Endpoint Analysis: After 14 days, mice are sacrificed, and the kidneys are harvested.

Histological changes are assessed using Hematoxylin & Eosin (H&E), Masson's trichrome,

and Picrosirius Red staining. Protein and mRNA levels of inflammatory and fibrotic markers
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(e.g., TNF-α, IL-6, TGF-β1, α-SMA, Collagen I) are quantified by ELISA, quantitative real-

time PCR, immunohistochemistry, and Western blot analysis.[1][2]

Gastric Carcinoma Xenograft Model
Cell Line and Animal Model: Human gastric carcinoma SGC-7901 cells are used. Female

BALB/c nude mice are selected for tumor implantation.[3]

Tumor Implantation: 2 x 10^6 SGC-7901 cells are injected subcutaneously into the mice.[3]

Treatment: When tumors reach a certain volume, mice are randomized into treatment

groups. HEA (e.g., 75 and 100 mg/kg) is administered intragastrically. A vehicle control group

and a positive control group (e.g., 5-Fluorouracil) are included.[3]

Endpoint Analysis: Tumor volume is measured regularly throughout the study. After a

predefined period (e.g., 19 days), mice are euthanized, and tumors are excised and

weighed. The tumor inhibition rate is calculated. Tumors can be further analyzed for markers

of apoptosis and other relevant signaling pathways.[3]

Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways of HEA and a general workflow

for in vivo validation.
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Caption: Signaling pathways of N6-(2-hydroxyethyl)adenosine (HEA).
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Experimental Setup

Treatment Phase
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Caption: General workflow for in vivo validation experiments.
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Comparison with Alternatives
While direct comparative in vivo studies between HEA and other specific adenosine receptor

agonists are scarce, we can infer a comparative profile based on their known mechanisms and

effects.

N6-(2-hydroxyethyl)adenosine (HEA): HEA demonstrates a broad spectrum of in vivo

activities, including anti-inflammatory, anti-fibrotic, and anti-tumor effects.[1][3][5] Its

mechanism appears to be multifactorial, involving the modulation of key inflammatory and

fibrotic signaling pathways such as NF-κB and TGF-β1/Smad.[1][4] While it is an adenosine

derivative, its precise interaction with adenosine receptor subtypes (A1, A2A, A2B, A3) in

vivo has not been fully elucidated but is speculated to involve A1 receptor activation.[6]

Adenosine (Endogenous Agonist): Adenosine is an endogenous purine nucleoside that

modulates many physiological processes through four receptor subtypes.[7] Its effects are

pleiotropic and context-dependent. For instance, A1 receptor activation is generally

neuroprotective and cardioprotective, while A2A receptor activation can have both pro- and

anti-inflammatory roles.[8] The in vivo effects of adenosine are often transient due to its rapid

metabolism.

Synthetic Adenosine Receptor Agonists (e.g., CCPA, Regadenoson): Synthetic agonists are

designed for greater receptor subtype selectivity and improved pharmacokinetic profiles

compared to adenosine. For example, 2-Chloro-N6-cyclopentyladenosine (CCPA) is a highly

selective A1 adenosine receptor agonist with demonstrated anticonvulsant effects in vivo.

Other selective agonists are being investigated for a range of conditions, including pain,

inflammation, and cancer.[9][10] These compounds allow for a more targeted modulation of

specific adenosine signaling pathways.

In conclusion, N6-(2-hydroxyethyl)adenosine is a promising natural compound with

multifaceted in vivo therapeutic effects demonstrated in preclinical models of renal disease and

cancer. Its broad mechanism of action, targeting fundamental signaling pathways in

inflammation and fibrosis, distinguishes it from highly selective synthetic adenosine receptor

agonists. Further research is warranted to fully characterize its receptor binding profile and to

conduct head-to-head comparative studies with other adenosine receptor modulators to better

define its therapeutic potential and clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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